D,L-Alanosine Sodium Salt

MTAP deficiency IC₅₀ soft tissue sarcoma

Procure D,L-Alanosine Sodium Salt (≥98%, CAS 5854-95-5) for MTAP-deficiency-dependent cancer models where it demonstrates >20-fold selective cytotoxicity (mean IC₅₀ 4.8 µM in MTAP⁻ T-ALL) and robust in vivo efficacy with circadian-timed dosing. This adenylosuccinate synthetase inhibitor is validated in MTAP⁻ soft tissue sarcoma, T-ALL, NSCLC, and biliary tract cancer models, with documented synthetic lethality absent in generic purine synthesis inhibitors. Mandatory MTAP IHC/genomic prescreening required; MTAP⁺ models exhibit resistance (IC₅₀ >80 µM).

Molecular Formula C₃H₆N₃NaO₄
Molecular Weight 171.09
Cat. No. B1156280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Alanosine Sodium Salt
Synonyms3-(Hydroxynitrosoamino)-D,L-alanine Sodium Salt
Molecular FormulaC₃H₆N₃NaO₄
Molecular Weight171.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Alanosine Sodium Salt for MTAP-Deficient Cancer Research: Procurement Considerations and Comparative Evidence


D,L-Alanosine Sodium Salt (CAS 5854-95-5) is an amino acid analog and antimetabolite antibiotic derived from the fermentation of Streptomyces alanosinicus . The compound exerts cytotoxicity through inhibition of adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate, thereby disrupting de novo purine biosynthesis—an effect that is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency [1]. D,L-Alanosine Sodium Salt is the sodium salt form of the racemic mixture of D- and L-alanosine, with a molecular weight of 171.09 g/mol (C₃H₆N₃NaO₄), water solubility, and melting point >180°C with decomposition . The compound exhibits hygroscopic properties and requires storage at -20°C under inert atmosphere for stability .

Why D,L-Alanosine Sodium Salt Cannot Be Substituted with Generic Purine Synthesis Inhibitors in MTAP-Deficient Models


Generic substitution with alternative purine synthesis inhibitors or MTAP-pathway targeting agents (such as MAT2A inhibitors like AG-270, or arginine-deprivation agents like ADI-PEG20) is not scientifically equivalent due to D,L-Alanosine Sodium Salt's specific synthetic lethality mechanism and differential selectivity profile. While MAT2A inhibitors (e.g., AG-270, IC₅₀ = 14-68 nM ) and arginine depletors (ADI-PEG20) operate through distinct metabolic nodes [1], D,L-Alanosine Sodium Salt directly inhibits adenylosuccinate synthetase in the de novo AMP synthesis pathway, creating a unique dependency on MTAP status for salvage pathway compensation [2]. Substitution without accounting for MTAP expression status, circadian dosing optimization, and isomer-specific pharmacokinetics leads to substantially different efficacy-toxicity ratios. The quantitative evidence below establishes the specific conditions under which this compound demonstrates verifiable differentiation from comparator agents.

D,L-Alanosine Sodium Salt: Quantitative Differentiation Evidence for Scientific Procurement Decisions


MTAP-Deficiency Selectivity: D,L-Alanosine Sodium Salt Exhibits >20-Fold Lower IC₅₀ in MTAP⁻ Versus MTAP⁺ Cancer Cells

In human soft tissue sarcoma cell lines, L-alanosine (the active enantiomer in D,L-alanosine sodium salt) demonstrates >20-fold greater potency in MTAP-deficient cells compared to MTAP-positive cells [1]. This selectivity was confirmed via restoration experiments: transfection of the MTAP gene into MTAP-deficient HT-1080 cells reversed sensitivity, establishing a causal relationship between MTAP expression and alanosine response [1].

MTAP deficiency IC₅₀ soft tissue sarcoma selective cytotoxicity

Primary T-ALL Cell Selectivity: D,L-Alanosine Sodium Salt Shows Mean IC₅₀ of 4.8 μM in MTAP⁻ Cells Versus 19 μM to >80 μM in MTAP⁺ Cells

In primary T-cell acute lymphoblastic leukemia (T-ALL) cells derived from patients, L-alanosine inhibited DNA synthesis in MTAP⁻ cells with a mean IC₅₀ of 4.8 ± 5.3 μM (range 0.3–11.3 μM). In contrast, 60% of MTAP⁺ primary T-ALL cells exhibited a mean IC₅₀ of 19 ± 18 μM (P = 0.02), while the remaining 40% showed IC₅₀ values >80 μM [1]. Normal lymphocytes and MTAP⁺ T-ALL cells were rescued from L-alanosine toxicity by the MTAP substrate 5'-deoxyadenosine, whereas MTAP⁻ T-ALL cells were not rescued [1].

T-cell acute lymphoblastic leukemia primary cells MTAP deletion IC₅₀

Circadian Dosing Optimization: D,L-Alanosine Sodium Salt Therapeutic Index Improves 3- to 5-Fold via Time-of-Day Dosing

In murine studies, circadian timing of L-alanosine (SDX-102) administration significantly modulates both toxicity and therapeutic index. Dosing at 19 hours after light onset (HALO) reduced lethality 5-fold after single administration and 3-fold after multiple doses compared to the worst dosing time (P < 0.001 and P < 0.01, respectively) [1]. Neutropenia, lymphopenia, and bone marrow hemorrhagic lesions were significantly reduced in mice dosed at 19 HALO compared with 7 HALO [1]. A minor survival improvement was observed in MTAP-deficient P388 leukemia-bearing mice receiving SDX-102 at 7 or 23 HALO versus other times (P = 0.03, log-rank test) [1].

chronotherapy circadian pharmacology therapeutic index toxicity reduction

Paclitaxel Combination Enhancement: D,L-Alanosine Sodium Salt Extends Tumor Growth Delay to >60 Days Versus 43.2 Days with Paclitaxel Alone in MTAP⁻ NSCLC Xenografts

In MTAP-negative A549 NSCLC xenograft models, combination treatment with L-alanosine (SDX-102) and paclitaxel significantly enhanced antitumor activity compared to either agent alone. The time for tumors to reach 10× initial volume (1,000 mm³) was 32.2 days (control), 29.6 days (SDX-102 alone), 43.2 days (paclitaxel alone), and >60 days (combination) [1]. On day 46, percent mean change in tumor volume was 464 ± 225% for paclitaxel alone versus 1,449 ± 236% for combination (P = 0.01) [1]. Three of eight mice in the combination group remained tumor-free at 60 days, compared to zero in all other groups [1].

combination therapy paclitaxel NSCLC xenograft tumor growth delay

L-Alanosine (Active Enantiomer) Demonstrates Solution Instability Versus D,L-Alanosine Sodium Salt Formulation Considerations

L-Alanosine (free acid/active enantiomer) is reported to be unstable in solutions, requiring freshly prepared solutions for experimental use . In contrast, D,L-Alanosine Sodium Salt is provided as a crystalline sodium salt form with defined physicochemical properties: molecular weight 171.09 g/mol (C₃H₆N₃NaO₄), water solubility, melting point >180°C (with decomposition), and hygroscopic characteristics . The sodium salt form offers improved handling properties for formulation, though it requires storage at -20°C under inert atmosphere due to hygroscopicity .

stability formulation sodium salt hygroscopic storage

MTAP-Deficient Biliary Tract Cancer: L-Alanosine Shows Robust Growth Inhibition in MTAP⁻ Versus No Response in MTAP⁺ Cells

In biliary tract cancer studies, 10 of 28 (35%) tumor samples showed complete lack of MTAP protein expression [1]. In vitro analysis using L-alanosine, a selective inhibitor of the de novo purine synthesis pathway, demonstrated robust growth inhibition specifically in MTAP-negative cells, confirming that intracellular MTAP protein levels determine response to L-alanosine [1].

biliary tract cancer MTAP deletion growth inhibition biomarker

D,L-Alanosine Sodium Salt: Validated Application Scenarios Based on Quantitative Evidence


MTAP-Deficient Soft Tissue Sarcoma and T-ALL Translational Research Models

Procure D,L-Alanosine Sodium Salt for in vitro and in vivo studies in MTAP-deficient soft tissue sarcoma and T-cell acute lymphoblastic leukemia models where >20-fold selectivity [1] and mean IC₅₀ of 4.8 μM in primary MTAP⁻ T-ALL cells [2] have been documented. Pre-screen models for MTAP deficiency via IHC or genomic analysis; MTAP⁺ models should not be used due to demonstrated resistance (IC₅₀ >80 μM in 40% of primary T-ALL cases) [2].

Circadian-Optimized In Vivo Efficacy and Toxicology Protocols

For murine xenograft or toxicology studies, implement circadian-timed dosing at 19 hours after light onset (mid to late activity span) to achieve 3- to 5-fold reduction in lethality and significant attenuation of neutropenia, lymphopenia, and bone marrow lesions versus 7 HALO dosing [1]. This optimization is compound-specific and supported by statistically significant survival improvement (P = 0.03) in MTAP-deficient leukemia-bearing mice [1].

Combination Therapy Protocols with Paclitaxel in MTAP⁻ NSCLC Xenografts

For MTAP-negative NSCLC xenograft studies (e.g., A549 models), combine D,L-Alanosine Sodium Salt (40 mg/kg/d s.c. infusion) with paclitaxel (12 mg/kg/d i.p.) to extend tumor growth delay to >60 days versus 43.2 days with paclitaxel alone, and to achieve tumor-free status in 3/8 mice (0/8 with monotherapy) [1]. This combination is validated in peer-reviewed xenograft studies and provides a reproducible protocol baseline.

Biliary Tract Cancer MTAP Screening and In Vitro Sensitivity Testing

In biliary tract cancer research where approximately 35% of tumors exhibit complete MTAP protein loss [1], procure D,L-Alanosine Sodium Salt for in vitro sensitivity screening of MTAP-negative cell lines and patient-derived models. Robust growth inhibition is documented specifically in MTAP⁻ cells, with no response in MTAP⁺ counterparts, establishing MTAP IHC or genomic status as a mandatory inclusion criterion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-Alanosine Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.